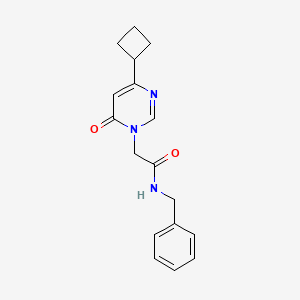
(4-Bromo-2-methylphenyl) thiadiazole-5-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-Bromo-2-methylphenyl) thiadiazole-5-carboxylate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a member of the thiadiazole family, which is known for its diverse biological activities.
Wirkmechanismus
The mechanism of action of (4-Bromo-2-methylphenyl) thiadiazole-5-carboxylate is not fully understood. However, studies have suggested that it may act by inhibiting key enzymes or disrupting cellular processes. For example, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell cycle progression. It has also been suggested that (4-Bromo-2-methylphenyl) thiadiazole-5-carboxylate may inhibit bacterial and fungal growth by disrupting cell membrane integrity.
Biochemical and physiological effects:
Studies have shown that (4-Bromo-2-methylphenyl) thiadiazole-5-carboxylate can have both biochemical and physiological effects. For example, this compound has been shown to induce oxidative stress and DNA damage in cancer cells. It has also been shown to inhibit the activity of acetylcholinesterase, an enzyme that plays a role in neurotransmission. In terms of physiological effects, (4-Bromo-2-methylphenyl) thiadiazole-5-carboxylate has been shown to reduce tumor growth and improve survival in animal models of cancer. It has also been shown to have insecticidal and herbicidal activity in agricultural applications.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of (4-Bromo-2-methylphenyl) thiadiazole-5-carboxylate is its versatility in terms of potential applications. This compound has shown activity against a wide range of targets, making it a promising candidate for drug discovery and other applications. However, one limitation of this compound is its potential toxicity. Studies have shown that (4-Bromo-2-methylphenyl) thiadiazole-5-carboxylate can induce DNA damage and oxidative stress, which may limit its use in certain applications.
Zukünftige Richtungen
There are many potential future directions for research on (4-Bromo-2-methylphenyl) thiadiazole-5-carboxylate. One area of focus could be on optimizing the synthesis method to improve yield and purity. Another area of focus could be on elucidating the mechanism of action of this compound, which could lead to the development of more targeted and effective therapies. Additionally, further studies could be conducted to evaluate the potential applications of (4-Bromo-2-methylphenyl) thiadiazole-5-carboxylate in materials science and agriculture. Overall, this compound has shown great potential for a wide range of applications, and further research is needed to fully understand its properties and potential uses.
Synthesemethoden
The synthesis of (4-Bromo-2-methylphenyl) thiadiazole-5-carboxylate involves the reaction of 4-bromo-2-methylphenylhydrazine with thiocarboxylic acid. The reaction is carried out in the presence of a base such as potassium hydroxide and a solvent such as ethanol or methanol. The product is then purified using column chromatography or recrystallization. This synthesis method has been optimized for high yield and purity, making it suitable for large-scale production.
Wissenschaftliche Forschungsanwendungen
(4-Bromo-2-methylphenyl) thiadiazole-5-carboxylate has been extensively studied for its potential applications in various fields, including medicinal chemistry, materials science, and agriculture. In medicinal chemistry, this compound has shown promising activity against cancer cells, bacteria, and fungi. It has also been investigated as a potential inhibitor of enzymes such as acetylcholinesterase and tyrosinase. In materials science, (4-Bromo-2-methylphenyl) thiadiazole-5-carboxylate has been used as a building block for the synthesis of polymers and organic semiconductors. In agriculture, this compound has been evaluated for its potential as a herbicide and insecticide.
Eigenschaften
IUPAC Name |
(4-bromo-2-methylphenyl) thiadiazole-5-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrN2O2S/c1-6-4-7(11)2-3-8(6)15-10(14)9-5-12-13-16-9/h2-5H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULXGRNGCIUXJKZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Br)OC(=O)C2=CN=NS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Bromo-2-methylphenyl) thiadiazole-5-carboxylate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[3-Methyl-1-[(5-methyl-1,3-oxazol-2-yl)methyl]piperidin-3-yl]methanol](/img/structure/B7630738.png)
![3-[2-(Dimethylamino)pyrimidin-5-yl]-1-methyl-1-(3-phenylpropyl)urea](/img/structure/B7630756.png)

![[4-(Cyclopropylmethylamino)piperidin-1-yl]-(2-methylphenyl)methanone;hydrochloride](/img/structure/B7630762.png)
![1-[1-(1,2,3,4-Tetrahydroisoquinoline-3-carbonyl)piperidin-4-yl]pyrrolidin-2-one;hydrochloride](/img/structure/B7630767.png)
![1-[[2-(Dimethylamino)-1,3-thiazol-4-yl]methyl]-3-spiro[2-oxabicyclo[3.2.0]heptane-7,1'-cyclobutane]-6-ylurea](/img/structure/B7630780.png)


![N-[(1-benzylimidazol-2-yl)methyl]-2-morpholin-4-ylpyridin-3-amine](/img/structure/B7630814.png)
![3-(6-methoxy-2,3,4a,5,6,7,8,8a-octahydrobenzo[b][1,4]oxazin-4-yl)-N-methylpropanamide](/img/structure/B7630832.png)
![2-[2-Hydroxy-3-(2-methylphenoxy)propyl]-6-(trifluoromethyl)pyridazin-3-one](/img/structure/B7630835.png)


